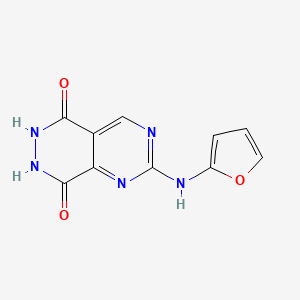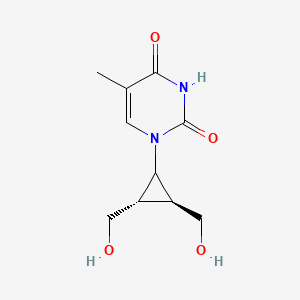
1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine is a synthetic nucleoside analog with the molecular formula C10H14N2O4 and a molecular weight of 226.22916. This compound is structurally related to thymine, a pyrimidine nucleobase found in DNA. The unique structural feature of this compound is the presence of a cyclopropyl group and two hydroxymethyl groups, which may confer distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the thymine base.
Hydroxymethylation: Addition of hydroxymethyl groups to the cyclopropylated thymine.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and reduce production costs.
Chemical Reactions Analysis
1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with DNA and enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The compound may target specific enzymes, such as DNA polymerases, and disrupt their normal function, leading to the inhibition of cell proliferation.
Comparison with Similar Compounds
1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine can be compared with other nucleoside analogs, such as:
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Acyclovir: A guanine analog used as an antiviral agent.
Zidovudine: A thymine analog used in the treatment of HIV.
The uniqueness of this compound lies in its cyclopropyl and hydroxymethyl groups, which may confer distinct chemical and biological properties compared to other nucleoside analogs.
Properties
CAS No. |
132398-83-5 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-[(2S,3S)-2,3-bis(hydroxymethyl)cyclopropyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O4/c1-5-2-12(10(16)11-9(5)15)8-6(3-13)7(8)4-14/h2,6-8,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7-/m0/s1 |
InChI Key |
XESNPUIEMJHYRT-BQBZGAKWSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)C2[C@H]([C@@H]2CO)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C2CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


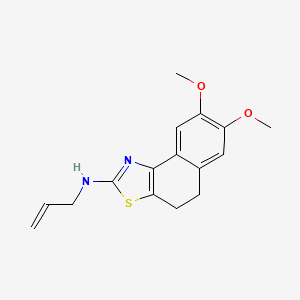
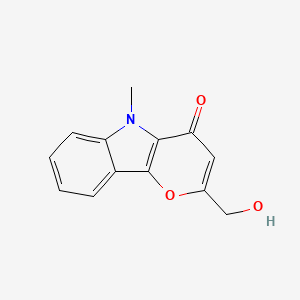
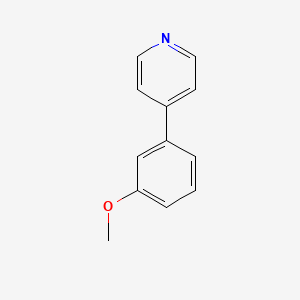


![2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid](/img/structure/B12810570.png)
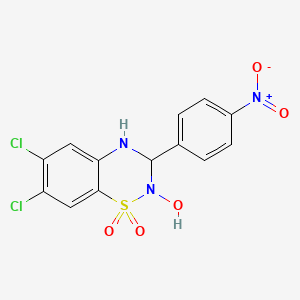
![12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one](/img/structure/B12810574.png)

![9-acetyl-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810595.png)
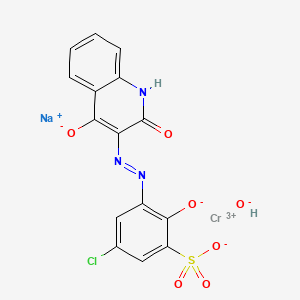
![2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol](/img/structure/B12810619.png)

